N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide
CAS No.:
Cat. No.: VC10869146
Molecular Formula: C14H12N2O3S2
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N2O3S2 |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C14H12N2O3S2/c1-19-10-6-8-11(9-7-10)21(17,18)16-14-15-12-4-2-3-5-13(12)20-14/h2-9H,1H3,(H,15,16) |
| Standard InChI Key | HYZNPJPJBGTYEY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2 |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2 |
Introduction
Chemical Structure and Physicochemical Properties
N-(1,3-Benzothiazol-2-yl)-4-methoxybenzenesulfonamide (molecular formula: C₁₄H₁₁N₂O₃S₂) features a benzothiazole ring fused to a sulfonamide group substituted with a methoxybenzene moiety. The benzothiazole core contributes to planar aromaticity, while the sulfonamide linker enhances hydrogen-bonding capacity, critical for target engagement.
Molecular Characteristics
-
IUPAC Name: N-(1,3-Benzothiazol-2-yl)-4-methoxybenzenesulfonamide
-
Molecular Weight: 335.38 g/mol
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in aqueous media.
-
Melting Point: 198–202°C (decomposes without sharp melting due to thermal instability).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁N₂O₃S₂ |
| Exact Mass | 335.016 g/mol |
| Topological Polar Surface Area | 109 Ų |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 5 (S=O, N, OCH₃) |
Synthetic Methodologies
The synthesis of N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide typically involves a two-step protocol: (1) preparation of 2-aminobenzothiazole and (2) sulfonylation with 4-methoxybenzenesulfonyl chloride.
Stepwise Synthesis
-
Formation of 2-Aminobenzothiazole:
-
React anthranilic acid with ammonium thiocyanate in the presence of bromine, followed by cyclization under acidic conditions.
-
Yield: ~65–70% after recrystallization from ethanol.
-
-
Sulfonylation Reaction:
-
2-Aminobenzothiazole is treated with 4-methoxybenzenesulfonyl chloride in anhydrous dichloromethane, using pyridine as a base to scavenge HCl.
-
Reaction Conditions: 0°C to room temperature, 12–16 hours.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient).
-
Table 2: Optimization of Sulfonylation Conditions
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Dichloromethane | 78 | 95 |
| Base | Pyridine | 82 | 97 |
| Temperature | 0°C → RT | 85 | 98 |
| Reaction Time | 14 hours | 80 | 96 |
| Microorganism | MIC (µg/mL) | Reference Standard (MIC, µg/mL) |
|---|---|---|
| S. aureus (ATCC 29213) | 12.5 | Ciprofloxacin (1.0) |
| E. coli (ATCC 25922) | >100 | Ciprofloxacin (0.5) |
| C. albicans (ATCC 10231) | 25.0 | Fluconazole (2.0) |
Anticancer Activity
In vitro studies highlight its efficacy against breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Table 4: Cytotoxicity in Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 18.2 | Caspase-3/7 activation |
| A549 | 22.7 | G2/M phase arrest |
| HeLa | 35.4 | ROS generation |
Mechanism of Action
Enzyme Inhibition
The compound acts as a potent inhibitor of carbonic anhydrase IX (CA-IX), an enzyme overexpressed in hypoxic tumors. Competitive inhibition assays reveal a Kᵢ of 45 nM, comparable to acetazolamide (Kᵢ = 25 nM).
Anti-inflammatory Effects
By suppressing NF-κB signaling, it reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide-stimulated macrophages at 10 µM.
Applications in Scientific Research
Drug Discovery
-
Lead Optimization: Serves as a scaffold for developing dual-acting antimicrobial-antitumor agents.
-
Structure-Activity Relationship (SAR): Modifications at the methoxy group or benzothiazole nitrogen improve potency.
Chemical Biology
-
Probe Development: Used to study CA-IX role in tumor acidosis.
Recent Advances and Future Directions
Recent studies focus on nanoformulations to enhance bioavailability. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the compound show a 3-fold increase in cytotoxicity against MCF-7 cells compared to free drug.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume